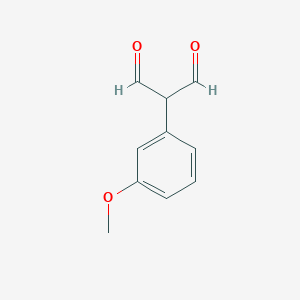

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

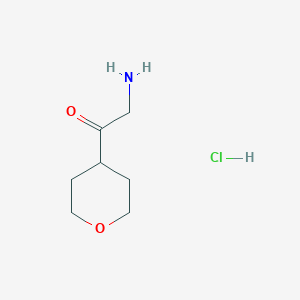

“Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

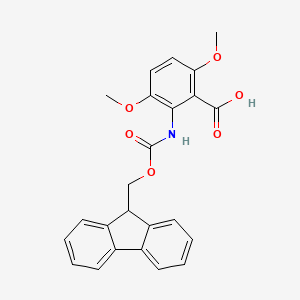

The molecular structure of “Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate” includes a pyridine ring with a trifluoromethyl group at the 4-position, an ethyl ester at the 3-position, and a pyrrolidine ring attached via an ether linkage .Chemical Reactions Analysis

The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines . In the reactions with secondary amines, the product structure depended on the conditions .Wissenschaftliche Forschungsanwendungen

Expedient Phosphine-Catalyzed Annulation

The compound has been used in phosphine-catalyzed [4 + 2] annulation processes, yielding highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This synthesis pathway is significant for the preparation of complex nitrogen-containing heterocycles, which are common frameworks in many pharmaceutical agents (Zhu, Lan, & Kwon, 2003).

Synthesis of Trifluoromethyl Heterocycles

Another study highlights its role as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines. These heterocycles have broad applications in medicinal chemistry due to their pharmacological properties (Honey, Pasceri, Lewis, & Moody, 2012).

Antibacterial Activity

Research into pyrrolopyridine analogs of nalidixic acid demonstrated the synthesis of compounds with in vitro antibacterial activity, indicating potential applications in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthesis of Functionalized Trifluoromethylated Compounds

Studies also encompass the synthesis of unexpected functionalized trifluoromethylated compounds, highlighting the diversity of chemical structures accessible from this precursor. These compounds have potential applications in the development of new materials and bioactive molecules (Li, Shi, Yang, Kang, Zhang, & Song, 2014).

Fluorescence Sensing of Nitroaromatics

The compound has been part of studies exploring the structural diversity of coordination polymers for fluorescence sensing of nitroaromatics, indicating its utility in developing sensors and materials for detecting explosives or pollutants (Gupta, Tomar, & Bharadwaj, 2017).

Zukünftige Richtungen

The future directions for “Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate” and similar compounds are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the pyrrolidine ring and indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities .

Action Environment

It’s worth noting that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine derivatives .

Eigenschaften

IUPAC Name |

ethyl 3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3/c1-2-20-12(19)18-6-4-10(8-18)21-11-7-9(3-5-17-11)13(14,15)16/h3,5,7,10H,2,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINYBERSYYWRRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)

![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2474065.png)

![9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B2474069.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2474070.png)